3-(azepane-1-carbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(azepane-1-carbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C24H28N4O and its molecular weight is 388.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chromatographic Applications and Chiral Discrimination
NMR Studies of Chiral Discrimination by Yashima et al. (1996) explored chromatographic enantioseparation using a cellulose derivative as a chiral stationary phase, highlighting the importance of chiral discrimination in liquid chromatography, potentially relevant for analyzing compounds like "3-(azepan-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine" (Yashima, Yamamoto, & Okamoto, 1996).
Green Chemistry and Ionic Liquids
Azepanium Ionic Liquids research by Belhocine et al. (2011) demonstrates the synthesis of a new family of room temperature ionic liquids from azepane, suggesting applications in green chemistry and environmental sustainability. This research might offer insights into the use of azepane-related structures for developing new materials (Belhocine et al., 2011).
Organic Synthesis and Catalysis
Enantioselective Amine α-Functionalization via palladium catalyzed C–H arylation of thioamides by Jain et al. (2016) outlines a method for functionalizing the α-methylene C–H bonds of saturated aza-heterocycles enantioselectively. This highlights the compound's potential relevance in drug discovery and organic synthesis through palladium-catalyzed reactions (Jain, Verma, Xia, & Yu, 2016).
Fluorescent Materials
Highly Fluorescent Pyrrolo[2,3-b]pyridines and related compounds synthesized via a coupling-isomerization-enamine-addition-cyclocondensation sequence by Schramm et al. (2006) could point to the potential use of similar compounds in creating fluorescent materials for various applications, including sensing and imaging (Schramm, Dediu, Oeser, & Müller, 2006).
Protein Tyrosine Kinase Inhibitors
Synthesis and Structure-Activity Relationships of naphthyridin derivatives as selective inhibitors of pp60c-src by Thompson et al. (2000) demonstrate the potential pharmacological applications of naphthyridin compounds in cancer research, suggesting that "3-(azepan-1-ylcarbonyl)-N-(3,4-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine" might have relevance in developing new therapeutic agents (Thompson et al., 2000).
Properties
IUPAC Name |
azepan-1-yl-[4-(3,4-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-16-8-10-19(14-17(16)2)27-22-20-11-9-18(3)26-23(20)25-15-21(22)24(29)28-12-6-4-5-7-13-28/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYLWAWZZUATOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.